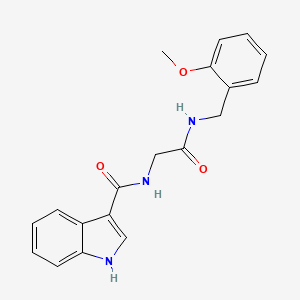

N-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring

Mechanism of Action

Target of Action

The compound 2-[(1H-indol-3-yl)formamido]-N-[(2-methoxyphenyl)methyl]acetamide, also known as N-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

Given that it is an indole derivative, it may interact with its targets in a manner similar to other indole derivatives . These interactions can lead to various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities , suggesting that this compound may also affect multiple pathways

Result of Action

Indole derivatives are known to exhibit a range of biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable methoxybenzyl halide reacts with an amine derivative of the indole.

Amide Bond Formation: The final step involves the formation of the amide bond through the reaction of the amine group with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl group to an alcohol.

Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions, such as using strong bases or nucleophilic reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.

Major Products

Oxidation: Oxidized indole derivatives.

Reduction: Reduced amine or alcohol derivatives.

Substitution: Substituted indole derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

N-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

Biology: The compound can be used as a probe to study biological processes, including signal transduction and gene expression.

Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Industry: It can be used in the synthesis of more complex molecules for pharmaceuticals or as an intermediate in the production of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

- N-(2-(benzylamino)-2-oxoethyl)-1H-indole-3-carboxamide

- N-(2-((2-chlorobenzyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide

- N-(2-((2-fluorobenzyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide

Uniqueness

N-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This methoxy group can also affect the compound’s ability to interact with biological targets, potentially enhancing its specificity and potency compared to similar compounds without the methoxy substitution.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide, also known by its CAS number 1226455-16-8, is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H19N3O3, with a molecular weight of 337.4 g/mol. The structure features an indole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₉N₃O₃ |

| Molecular Weight | 337.4 g/mol |

| CAS Number | 1226455-16-8 |

Anticancer Activity

Recent studies have indicated that compounds with indole structures exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of indole can induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of Bcl-2 family proteins. The specific compound this compound may possess similar mechanisms due to its structural characteristics.

Neuroprotective Effects

Neuroprotective activity has been observed in compounds with similar structures. For example, some indole derivatives have shown the ability to cross the blood-brain barrier and exert neuroprotective effects against neurotoxicity induced by amyloid-beta (Aβ) peptides. This is particularly relevant in the context of Alzheimer's disease, where neuroinflammation plays a crucial role. The compound's potential to inhibit inflammatory pathways could make it a candidate for further research in neurodegenerative diseases.

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative conditions.

- Modulation of Signaling Pathways : The compound may interact with key signaling pathways such as NF-kB and MAPK, influencing inflammatory responses and cellular survival.

- Metal Chelation : Some indole derivatives exhibit the ability to chelate metal ions, which can reduce oxidative stress and prevent metal-induced toxicity.

Study on Neuroprotective Properties

In a study evaluating various indole derivatives for their neuroprotective effects, a compound structurally similar to this compound showed significant inhibition of nitric oxide production in neuronal cells. This suggests potential anti-inflammatory properties that could be beneficial in treating neurodegenerative diseases .

Anticancer Evaluation

Another study focused on the anticancer properties of indole derivatives found that compounds with similar scaffolds displayed potent cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involved apoptosis induction via the mitochondrial pathway .

Properties

IUPAC Name |

N-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-1H-indole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-25-17-9-5-2-6-13(17)10-21-18(23)12-22-19(24)15-11-20-16-8-4-3-7-14(15)16/h2-9,11,20H,10,12H2,1H3,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIPBFTNVBMNXKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)CNC(=O)C2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.